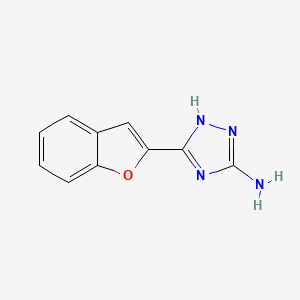

5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine

Overview

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature. It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the introduction of a hydroxyl group at the carbonyl carbon can enhance the antioxidant property of the compound .Scientific Research Applications

Synthesis and Characterization

Researchers have developed efficient synthesis techniques for compounds integrating 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine with other functional groups. For instance, Idrees et al. (2019) reported a facile synthesis and characterization of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating promising antimicrobial activities (Idrees, Kola, & Siddiqui, 2019). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives showing good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of derivatives of this compound. Jakhar and Makrandi (2012) synthesized thiazolo[3,2-b][1,2,4]triazoles using green procedures and reported their antibacterial activity (Jakhar & Makrandi, 2012). Another study by Kumar and Sharma (2017) developed benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles via ultrasound, showcasing an eco-friendly and efficient synthesis approach (Kumar & Sharma, 2017).

Green Chemistry Approaches

The research also emphasizes green chemistry approaches to synthesize these compounds. For example, the synthesis of 2-Aryl-5-(benzofuran-2-yl)thiazolo[3,2-b][1,2,4]triazoles was achieved using microwave irradiations and grinding techniques, avoiding hazardous solvents (Jakhar & Makrandi, 2012). Additionally, Kumar and Sharma (2017) highlighted an ultrasound-promoted synthesis method, contributing to the development of environmentally friendly synthetic routes (Kumar & Sharma, 2017).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been shown to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .

Result of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of molecular and cellular effects.

Future Directions

Given the wide range of biological activities exhibited by benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new benzofuran-based drugs with novel mechanisms of action to combat multidrug-resistant infections .

Properties

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-10-12-9(13-14-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKHZCRYLLPPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B3198868.png)

![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)

![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)

![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)